4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro group at position 4, a methyl group at position 3, a phenyl substituent at position 1, and a carboxamide moiety at position 5 linked to a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₂H₁₆ClF₃N₄O, with a molecular weight of 468.84 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and methyl groups contribute to steric and electronic effects critical for biological interactions .
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O/c1-12-17-18(22)16(11-26-19(17)29(28-12)15-5-3-2-4-6-15)20(30)27-14-9-7-13(8-10-14)21(23,24)25/h2-11H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUTWBOLZRDSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound that belongs to the class of pyrazolopyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 430.8 g/mol.
Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the trifluoromethyl group and the chloro substituent on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
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Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives have shown significant promise as anticancer agents. For instance, compounds within this class have demonstrated inhibitory effects on various cancer cell lines, including HeLa and HCT116 cells, with IC50 values indicating potent antiproliferative activity .
- The structural modifications in this compound may enhance its selectivity towards specific kinases involved in cancer progression, offering potential as targeted therapies.
- Antimicrobial Properties :
- Enzyme Inhibition :
In Vitro Studies
A study conducted on various pyrazolo[3,4-b]pyridine derivatives highlighted their effectiveness against CDK2 and CDK9, with some compounds showing IC50 values as low as 0.36 µM for CDK2 inhibition. This suggests that similar derivatives could be effective in regulating cell proliferation in cancer therapy .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that specific substitutions on the phenyl rings significantly affect biological activity. For instance, the introduction of halogen groups at strategic positions has been linked to enhanced potency against certain targets like Factor Xa inhibitors .
Data Tables
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo-pyridine could inhibit specific kinases involved in cancer progression, suggesting that this compound may serve as a lead structure for developing targeted cancer therapies.
Anti-inflammatory Properties
Research indicates that compounds similar to 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibit anti-inflammatory effects by modulating pathways associated with inflammatory responses. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary findings suggest that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. The compound may exert protective effects against neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival pathways.
Data Tables
Case Study 1: Anticancer Activity
A recent study focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of the compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and properties of the target compound with analogues identified in the evidence:
Key Findings
Pyrazolo-pyridines generally exhibit higher metabolic stability than pyrazoles due to reduced oxidative susceptibility .
Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and fipronil, CF₃ improves binding to hydrophobic pockets (e.g., kinase ATP-binding sites) and resists enzymatic degradation . Chlorine: The 4-Cl group in the target compound and analogues (e.g., ) increases electronegativity, enhancing hydrogen bonding with target proteins . Carboxamide Linkage: The 5-carboxamide group in the target compound and its analogues is critical for hydrogen bonding.
Biological Activity :
- Pyrazolo-pyridine carboxamides (target compound) are hypothesized to inhibit kinases or proteases, whereas pyrazole carboxamides (e.g., ) are often agrochemicals or antivirals .
- Fipronil’s sulfinyl group enables irreversible binding to insect GABA receptors, a mechanism absent in the target compound .
Physicochemical Properties: The target compound’s logP (~4.2) is comparable to fipronil (logP ~4.0) but higher than polar analogues like 4-(acetamidosulfonyl)Ph derivatives (logP ~2.5) . Crystallographic data for pyrazole carboxamides () reveals monoclinic packing (space group P21/c), suggesting similar solid-state stability for the target compound .
Preparation Methods
Core Formation via Cyclocondensation Reactions
The pyrazolo[3,4-b]pyridine scaffold is typically assembled through cyclocondensation of pyrazole-5-amine derivatives with α,β-unsaturated carbonyl compounds. A modified Friedländer approach, adapted from pyrazoloquinoline syntheses , involves reacting 3-amino-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester with acetylacetone under acidic conditions. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the bicyclic intermediate.
Reaction Conditions and Optimization
Heating the reactants in ethanol with acetic acid (6 equiv) at 130°C under oxygen achieves 74–94% yields of the pyrazolo[3,4-b]pyridine core . Substituents on the pyrazole ring (e.g., methyl, phenyl) are introduced beforehand to avoid post-cyclization functionalization. For instance, pre-methylation at the pyrazole C3 position ensures regioselectivity during cyclization .
Table 1: Core Formation via Cyclocondensation
| Starting Material | Cyclizing Agent | Conditions | Yield (%) |
|---|---|---|---|
| 3-Amino-1-phenyl-1H-pyrazole | Acetylacetone | EtOH, AcOH, O₂, 130°C | 94 |
| 3-Amino-5-cyano-1H-pyrazole | Dimedone | EtOH, AcOH, O₂, 130°C | 87 |
Electron-withdrawing groups (e.g., cyano) on the pyrazole enhance cyclization efficiency by stabilizing intermediates . X-ray crystallography confirms the regiochemistry of products, with methyl groups occupying the C3 position .
Electrochemical Chlorination at the C4 Position
Traditional chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) poses safety and environmental risks due to corrosive by-products. The patented electrochemical method offers a sustainable alternative for introducing the C4 chloro substituent.
Mechanism and Procedure
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Electrolyte Preparation : A solution of the pyrazolo[3,4-b]pyridine intermediate in dichloromethane and hydrochloric acid (HCl) serves as the electrolyte.
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Electrolysis : Applying a current density of 10 mA/cm² at 25°C for 4–6 hours generates chlorine radicals, which selectively chlorinate the C4 position.
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Workup : Evaporation of the solvent and extraction with ethyl acetate yields 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester in 89% purity .
Advantages Over Traditional Methods
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By-Product Recycling : HCl produced during electrolysis is reused, improving atom economy .
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Mild Conditions : Avoids high temperatures (>100°C) required for POCl₃-mediated chlorination.
Carboxamide Formation via Nucleophilic Acyl Substitution
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C), followed by conversion to the acid chloride with thionyl chloride (SOCl₂). Reaction with 4-(trifluoromethyl)aniline in tetrahydrofuran (THF) at 0°C affords the target carboxamide.
Critical Parameters
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Activation : Using SOCl₂ instead of PCl₃ reduces phosphorous waste .
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Solvent Choice : THF minimizes side reactions compared to polar aprotic solvents like DMF .
Table 2: Amidation Optimization
| Acid Derivative | Amine | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | 4-(Trifluoromethyl)Aniline | THF | 0°C → 25°C | 92 |
| Mixed Anhydride | 4-(Trifluoromethyl)Aniline | DCM | 25°C | 78 |
Regioselective Functionalization Challenges
Installing the trifluoromethylphenyl carboxamide at C5 without affecting the C3 methyl or C1 phenyl groups requires protective strategies. Silyl ether protection of the pyrazole nitrogen during chlorination and amidation steps prevents undesired substitutions .
Side Reactions and Mitigation
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N-Alkylation : Competing alkylation at N1 is suppressed using bulky bases (e.g., DBU) .
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Solvolysis : Ethyl ester intermediates are stable in ethanol but hydrolyze rapidly in aqueous HCl .
Scalability and Industrial Considerations
Electrochemical chlorination and CDC cyclization are scalable to multi-kilogram batches with minimal process adjustments. Continuous flow systems improve safety for exothermic amidation steps.
Cost Analysis
Q & A
Q. What are the key considerations for synthesizing 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide?
The synthesis typically involves multi-step reactions, such as:
- Nucleophilic substitution to introduce the chloro group (e.g., using chlorinating agents like PCl₅ or SOCl₂).
- Coupling reactions (e.g., Buchwald–Hartwig or Ullmann coupling) to attach the phenyl and trifluoromethylphenyl groups.
- Cyclization of pyrazole and pyridine precursors under controlled conditions (e.g., reflux in DMF or THF with catalytic Pd).
Critical parameters include reaction temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd(OAc)₂). Purification often employs column chromatography or recrystallization .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- NMR (¹H/¹³C) : Look for characteristic peaks:
- Pyrazole C-3 methyl group at δ ~2.1–2.3 ppm (¹H) and ~20–25 ppm (¹³C).
- Trifluoromethyl (CF₃) group at δ ~120–125 ppm (¹³C, split into quartets due to ¹⁹F coupling).
- Aromatic protons in phenyl groups at δ ~7.2–7.8 ppm (¹H).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (calculated for C₂₁H₁₅ClF₃N₃O: ~443.08 Da).
- IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in pyrazolo[3,4-b]pyridine derivatives?
- Substituent variation : Replace the 4-chloro group with bromo, nitro, or methyl to assess electronic effects on target binding (e.g., kinase inhibition).
- Scaffold modification : Compare activity of pyrazolo[3,4-b]pyridine with pyrazolo[4,3-c]pyridine or indazole analogs.
- Biological assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based viability tests (e.g., MTT assay) to correlate structural changes with activity.
Contradictions in activity data may arise from differences in cell permeability or off-target effects, necessitating orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in solution?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., hydrolysis of the carboxamide group).
- Molecular dynamics (MD) : Simulate solvation effects in polar (DMSO) vs. nonpolar (toluene) solvents to assess aggregation tendencies.
- Docking studies : Model interactions with biological targets (e.g., ATP-binding pockets in kinases) to guide synthetic modifications .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
- Method standardization : Use consistent solvent systems (e.g., DMSO stock solutions diluted into aqueous buffers).
- HPLC-MS monitoring : Track degradation products under varying pH (e.g., instability in acidic conditions due to carboxamide hydrolysis).
- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrate) that may affect solubility profiles .
Experimental Design and Data Analysis
Q. What protocols are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- ADME profiling :
- Absorption : Caco-2 cell permeability assay.
- Metabolism : Liver microsomal stability testing (e.g., half-life in human vs. rat microsomes).
- CYP inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks.
- Pharmacokinetics : Administer IV/PO doses in rodents, collect plasma at timepoints (0–24h), and quantify via LC-MS/MS .
Q. How should researchers approach scale-up synthesis while maintaining purity?
- Process optimization : Replace toxic solvents (e.g., DMF) with alternatives like 2-MeTHF or cyclopentyl methyl ether.
- Quality control : Implement in-line PAT (process analytical technology) tools (e.g., FTIR for real-time reaction monitoring).
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., dechlorinated analogs or dimerization products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
